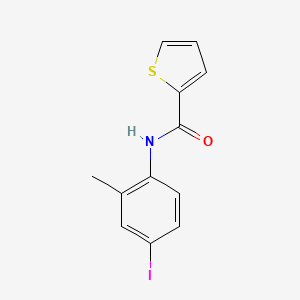

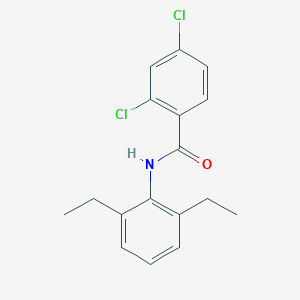

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide, also known as AG490, is a synthetic compound that has been widely used in scientific research for its inhibitory effects on Janus kinases (JAKs). JAKs play a crucial role in the signaling pathways of cytokines and growth factors, and their dysregulation has been linked to various diseases, including cancer and autoimmune disorders. AG490's ability to selectively block JAKs has made it a valuable tool in understanding the mechanisms of these diseases and developing potential therapies.

科学的研究の応用

Pharmacology: MEK Inhibition

N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide: has been identified as a MEK inhibitor . MEK inhibitors are a class of chemical compounds that inhibit the activity of the mitogen-activated protein kinase kinase enzymes MEK1 and MEK2. This inhibition can interfere with the growth and survival of cancer cells, making these inhibitors valuable in cancer research and therapy. The compound’s role in controlling the biological activity of MEK1/2 positions it as a potential therapeutic agent in the treatment of various cancers.

Biochemistry: Protein Phosphorylation

In the realm of biochemistry, this compound’s inhibitory effect on MEK1/2 suggests its utility in studying protein phosphorylation processes . Protein phosphorylation is a critical post-translational modification that regulates many cellular processes. By modulating kinase activity, researchers can explore signal transduction pathways and their implications in diseases.

Organic Synthesis: Chromophoric Cross-Linkers

The compound has potential applications in the synthesis of chromophoric cross-linkers, which are compounds that can absorb light and initiate chemical reactions . These cross-linkers are valuable in creating photo-responsive materials with applications ranging from smart coatings to drug delivery systems.

Materials Science: Solvent Stability

In materials science, the stability of chromophores like N-(4-iodo-2-methylphenyl)-2-thiophenecarboxamide in various solvents is of particular interest . The compound’s ability to remain stable in both protic and certain aprotic solvents after cross-linking is beneficial for developing new materials with enhanced optical properties.

Chemical Engineering: Process Optimization

Chemical engineers could leverage the compound’s properties in process optimization, particularly in the synthesis of complex organic molecules . Its predictable reactivity and solubility profile can aid in designing efficient and scalable chemical processes.

Medicine: Targeted Drug Delivery

Finally, in medicine, the compound’s role as a MEK inhibitor opens avenues for targeted drug delivery strategies . By conjugating the compound with specific delivery vehicles, it could be directed towards tumor cells, thereby reducing off-target effects and improving the efficacy of cancer treatments.

特性

IUPAC Name |

N-(4-iodo-2-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUWFUGXLYJLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B5664589.png)

![N-{3-[(3-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5664591.png)

![3-{1-[(2-cyclohexylpyrimidin-5-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5664599.png)

![2-methyl-4-phenyl-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664602.png)

![N-(2,2-difluoroethyl)-3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzamide](/img/structure/B5664612.png)

![5-methyl-2-phenyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5664620.png)

![N-[(2-chloro-3-pyridinyl)methyl]-1-[2-(dimethylamino)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5664635.png)

amino]sulfonyl}benzamide](/img/structure/B5664648.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(phenoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664684.png)